molecular formula C23H34O6 B12299306 3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide

3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide

Cat. No.: B12299306
M. Wt: 406.5 g/mol
InChI Key: HHMGMLUGGZMHCB-UHFFFAOYSA-N
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Description

“3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” typically involves multi-step organic synthesis. The process may include:

    Starting Materials: The synthesis often begins with a steroidal precursor.

    Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Cyclization: Formation of the lactone ring through intramolecular cyclization reactions.

    Purification: Techniques such as chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods may involve:

    Biotechnological Approaches: Using microbial fermentation to produce the compound.

    Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur at various positions, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of alcohols or alkanes.

    Substitution Products: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes.

Medicine

    Cardiac Glycosides: Explored for its potential use in treating heart conditions.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of “3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways related to cardiac function.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardiac glycoside with similar biological activity.

    Ouabain: Known for its role in inhibiting the sodium-potassium pump.

Uniqueness

“3beta,5,11alpha,14-Tetrahydroxy-19-oxo-5beta-card-20(22)-enolide” is unique due to its specific hydroxylation pattern and the presence of a lactone ring, which may confer distinct biological properties.

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

3-(3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

InChI

InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3

InChI Key

HHMGMLUGGZMHCB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O

Origin of Product

United States

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